3-(2-Bromoethyl)isoquinoline
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Overview
Description
3-(2-Bromoethyl)isoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally related to quinolines and are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromoethyl group at the 3-position of the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)isoquinoline typically involves the bromination of 3-ethylisoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The general reaction scheme is as follows:
3-Ethylisoquinoline+NBS→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often implemented to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(2-azidoethyl)isoquinoline or 3-(2-thioethyl)isoquinoline.
Oxidation: Formation of 3-(2-bromoacetyl)isoquinoline or 3-(2-bromoacetic acid)isoquinoline.
Reduction: Formation of 3-(2-bromoethyl)tetrahydroisoquinoline.
Scientific Research Applications
3-(2-Bromoethyl)isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as a building block for the construction of complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)isoquinoline
- 3-(2-Iodoethyl)isoquinoline
- 3-(2-Fluoroethyl)isoquinoline
Comparison
Compared to its analogs, 3-(2-Bromoethyl)isoquinoline exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the bromoethyl group can participate in specific interactions with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
3-(2-bromoethyl)isoquinoline |
InChI |
InChI=1S/C11H10BrN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
InChI Key |
XJCLHYZHPGJTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCBr |
Origin of Product |
United States |
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